molecular formula C9H12N2S B2752682 6-(Propan-2-yl)pyridine-2-carbothioamide CAS No. 1256809-08-1

6-(Propan-2-yl)pyridine-2-carbothioamide

Cat. No.: B2752682
CAS No.: 1256809-08-1
M. Wt: 180.27
InChI Key: SJNLPLYSKCEGJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)pyridine-2-carbothioamide typically involves the reaction of 6-(Propan-2-yl)pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the desired carbothioamide . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Anhydrous solvents such as dichloromethane or chloroform

    Catalysts: None required

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control

    Purification steps: such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)pyridine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction to the corresponding amine using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing effect of the carbothioamide group

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; solvents like ethanol or dimethyl sulfoxide; temperatures ranging from room temperature to reflux

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

6-(Propan-2-yl)pyridine-2-carbothioamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)pyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbothioamide: Lacks the isopropyl group, resulting in different chemical and biological properties

    4-Pyridinecarbothioamide: Substitution at the 4-position instead of the 2-position, leading to variations in reactivity and activity

    Thiophene-2-carbothioamide: Contains a thiophene ring instead of a pyridine ring, affecting its electronic properties and reactivity

Uniqueness

6-(Propan-2-yl)pyridine-2-carbothioamide is unique due to the presence of both the isopropyl and carbothioamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-propan-2-ylpyridine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNLPLYSKCEGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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